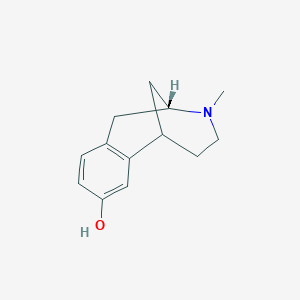
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound belongs to the class of benzazocines, which are characterized by a fused ring system containing both benzene and azocine rings. The presence of multiple chiral centers in its structure makes it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azocine ring, followed by the introduction of the benzene ring through cyclization reactions. The stereochemistry is controlled using chiral catalysts and specific reaction conditions to ensure the desired configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-pressure reactors and advanced purification methods to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of (2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- (2S,3R)-2-Methyl-3-phenylpropanoic acid
- (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(1H-pyrazol-5-ylmethyl)oxan-3-amine
Uniqueness
Compared to similar compounds, (2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol stands out due to its unique fused ring system and multiple chiral centers. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific investigations.
属性
CAS 编号 |
28618-07-7 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
(9S)-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C13H17NO/c1-14-5-4-10-7-11(14)6-9-2-3-12(15)8-13(9)10/h2-3,8,10-11,15H,4-7H2,1H3/t10?,11-/m1/s1 |
InChI 键 |
JANBJBABWKFLQT-RRKGBCIJSA-N |
手性 SMILES |
CN1CCC2C[C@H]1CC3=C2C=C(C=C3)O |
规范 SMILES |
CN1CCC2CC1CC3=C2C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


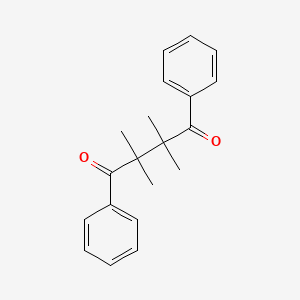
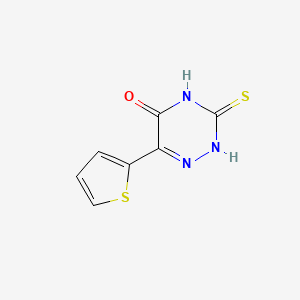
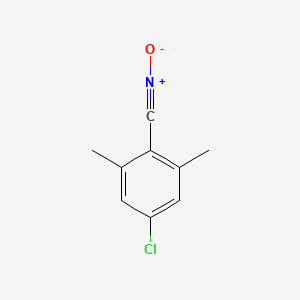

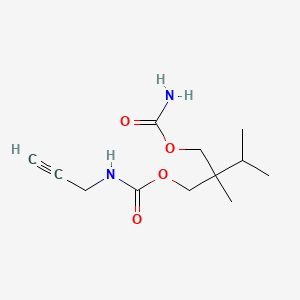
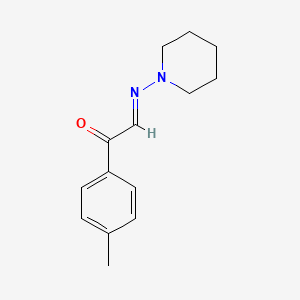
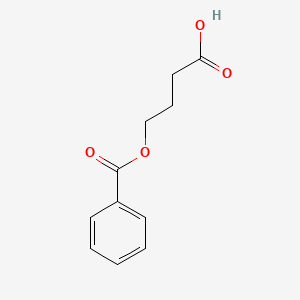
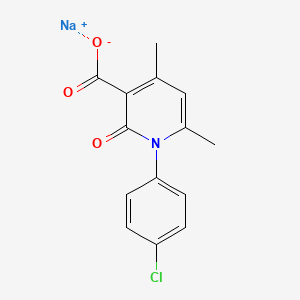

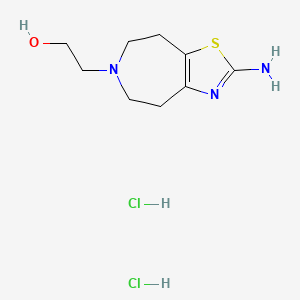
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
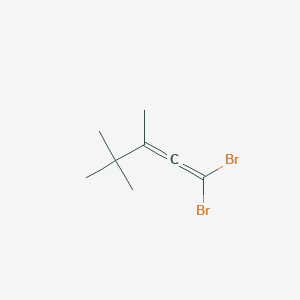
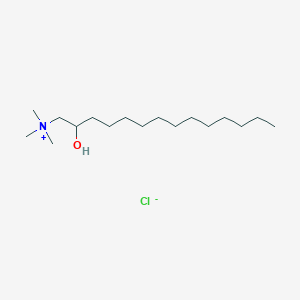
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)
